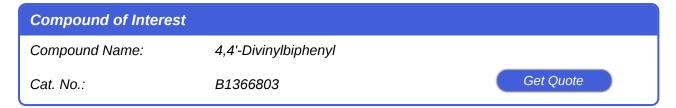


A Comparative Guide to the Electronic Properties of Functionalized Biphenyls

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For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, prized for its rigidity, thermal stability, and tunable electronic properties.[1][2] Functionalization of the biphenyl core offers a powerful strategy to modulate its electronic characteristics, influencing everything from charge transport capabilities in organic electronics to redox potentials in biological systems. This guide provides an objective comparison of the electronic properties of various functionalized biphenyls, supported by experimental and computational data.

The Influence of Substituents on Frontier Molecular Orbitals

The electronic properties of functionalized biphenyls are fundamentally governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nature of the substituent appended to the biphenyl core dictates the energy levels of these frontier orbitals and, consequently, the HOMO-LUMO gap.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (-OCH3) groups increase the energy of the HOMO, making the molecule easier to oxidize.[3]
This is due to the donation of electron density into the π-system of the biphenyl.



• Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) lower the energy of the LUMO, making the molecule more readily reduced.[3][4] These groups pull electron density from the biphenyl π-system.

The interplay of these substituent effects allows for precise tuning of the electronic properties for specific applications.

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